

An In-depth Technical Guide to the Molecular Structure of Dicreatine Malate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dicreatine malate*

Cat. No.: *B8822164*

[Get Quote](#)

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Dicreatine malate is a chemical compound comprised of two creatine molecules ionically bonded to one molecule of malic acid.^{[1][2]} This guide provides a comprehensive overview of its molecular structure, physicochemical properties, and relevant experimental protocols for its synthesis. The synergistic role of its constituent parts—creatine and malate—in cellular energy metabolism is also explored. This document aims to serve as a technical resource for professionals in research and pharmaceutical development.

Molecular Structure and Chemical Identity

Dicreatine malate is a salt formed from a dicarboxylic acid, malic acid, and a derivative of an amino acid, creatine. The stoichiometry of the salt is approximately two moles of creatine cations to one mole of a malate anion.^[2] This 2:1 ratio is crucial for its unique properties and distinguishes it from other creatine salts like monocreatine malate.

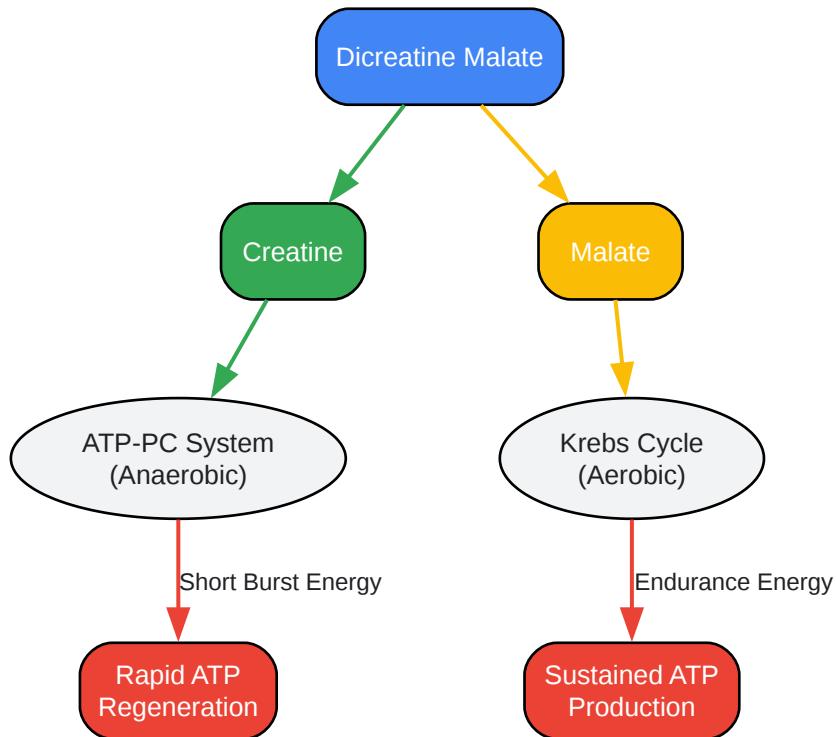
- Chemical Name: bis(2-[carbamimidoyl(methyl)amino]acetic acid);2-hydroxybutanedioic acid^[3]
- Molecular Formula: $C_{12}H_{24}N_6O_9$ ^[3] or $2C_4H_9N_3O_2 \cdot C_4H_6O_5$ ^[1]
- Synonyms: Creatine malate, di-creatine salt of malic acid

The structure consists of two protonated creatine molecules, which act as cations, electrostatically interacting with the dianion of malic acid. This arrangement enhances the solubility and potentially the bioavailability of creatine.[\[2\]](#)

Caption: Molecular components and ionic bonding of **Dicreatine Malate**.

Physicochemical Properties

Dicreatine malate is typically a white to off-white crystalline powder.[\[4\]](#)[\[5\]](#) Its key properties, including enhanced solubility and reduced hygroscopicity compared to creatine monohydrate, are attributed to the presence of malic acid.[\[4\]](#)

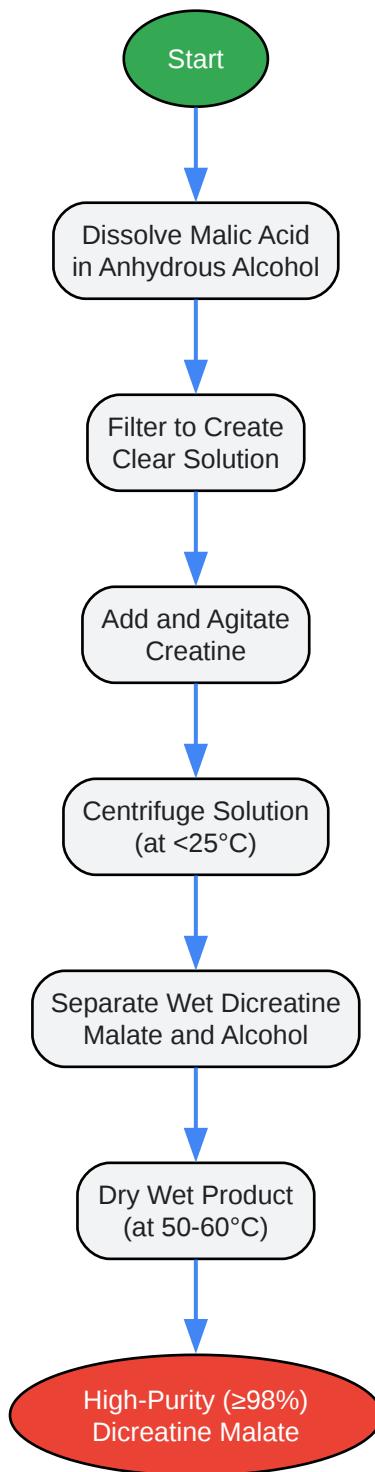

Property	Value	Reference(s)
Molecular Weight	396.35 g/mol	[1] [3]
Appearance	White to off-white powder	[4] [5]
Solubility in Water	Soluble	[4]
Taste	Slightly tart	[4]
Density	1.29 g/cm ³	[4]
Acidity (pKa)	~3.5	[4]
Basicity (pKb)	~8.97	[4]
Loss on Drying	Max. 1.00%	[5]
Residue on Ignition	Max. 0.10%	[5]

Role in Cellular Energy Metabolism

Both components of **dicreatine malate** play integral roles in the production of adenosine triphosphate (ATP), the primary energy currency of the cell. A synergistic effect on ATP production has been proposed, suggesting the combination is more effective than the sum of its individual components.[\[2\]](#)

- Creatine: Functions within the ATP-PC (phosphocreatine) system. It donates a phosphate group to ADP to rapidly regenerate ATP during short bursts of high-intensity activity.

- Malic Acid (as Malate): Is a key intermediate in the Krebs cycle (citric acid cycle), a central pathway in aerobic respiration that generates ATP and reducing equivalents (NADH, FADH₂).
[\[4\]](#)


[Click to download full resolution via product page](#)

Caption: Synergistic roles of Creatine and Malate in ATP production pathways.

Experimental Protocols

Synthesis of Dicreatine Malate

A patented method for producing high-purity **dicreatine malate** involves the following steps.[\[6\]](#) This process is designed to be efficient and yield a product with at least 98% purity.

[Click to download full resolution via product page](#)

Caption: Workflow for the production of high-purity **Dicreatine Malate**.

Methodology:

- Dissolution: A predetermined quantity of malic acid is dissolved in an anhydrous alcohol (e.g., ethanol) with agitation to form the initial solution.[6]
- Filtration: The solution is filtered to remove any insoluble impurities, resulting in a clear solution.[6]
- Reaction: A specified amount of creatine is added to the clear alcoholic solution of malic acid and agitated to facilitate the reaction and precipitation of the salt.[6]
- Separation: The resulting mixture, containing precipitated **dicreatine malate**, is subjected to centrifugation at a temperature below 25°C. This separates the solid product from the alcohol.[6]
- Drying: The collected wet **dicreatine malate** is then dried at a controlled temperature between 50°C and 60°C to remove residual solvent, yielding the final product.[6]

Structural Characterization (General Approach)

While specific spectral data for **dicreatine malate** are not widely published, standard analytical techniques would be employed for its structural elucidation and quality control.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: Would be used to confirm the presence of both creatine and malate moieties by identifying characteristic proton signals, such as the N-methyl and methylene protons of creatine and the methine and methylene protons of malate. Integration of these signals would confirm the 2:1 stoichiometric ratio.
 - ^{13}C NMR: Would identify all unique carbon environments within the compound, including the carbonyl carbons of the carboxylic acids and the guanidinium carbon of creatine.
- Infrared (IR) Spectroscopy: Would be utilized to identify key functional groups. Expected characteristic absorptions include broad O-H stretches from the hydroxyl and carboxylic acid groups, N-H stretches from the amine and imine groups of creatine, and strong C=O stretches from the carbonyls.

- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the compound, confirming its molecular formula ($C_{12}H_{24}N_6O_9$). Fragmentation patterns could further elucidate the connectivity of the creatine and malate components.

Conclusion

Dicreatine malate is a scientifically designed salt that combines the ergogenic properties of creatine with the metabolic advantages of malic acid. Its defined 2:1 molecular structure results in favorable physicochemical properties, such as improved solubility. The synergistic involvement of its components in cellular ATP production pathways provides a strong rationale for its application in sports nutrition and potentially in clinical settings where energy metabolism is compromised. The outlined synthesis and characterization protocols provide a framework for the consistent production and analysis of this compound for research and development purposes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. GSRS [gsrs.ncats.nih.gov]
- 2. US20040220263A1 - Dicreatine Malate - Google Patents [patents.google.com]
- 3. Dicreatine malate | $C_{12}H_{24}N_6O_9$ | CID 9865501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Di-Creatine Malate Supplier & Manufacturer | Factory Price [eleph-citrics.com]
- 5. DiCreatine Malate - A&A Pharmachem [aapharmachem.com]
- 6. US20050250962A1 - Production process of dicreatine malate - Google Patents [patents.google.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Molecular Structure of Dicreatine Malate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b8822164#molecular-structure-of-dicreatine-malate>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com